molecular formula C22H32O8 B1210932 Nigakilactone H

Nigakilactone H

Cat. No. B1210932
M. Wt: 424.5 g/mol
InChI Key: WTMHOKZZJFYIGE-FCESQLEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigakilactone H is a triterpenoid.

Scientific Research Applications

Quassinoids from Picrasma quassioides

In a study focusing on quassinoids from the stems of Picrasma quassioides, including nigakilactone H, researchers explored their cytotoxic and NO production-inhibitory activities. The study summarized the structure-activity relationships of quassinoids and discussed their chemotaxonomic significance. However, these compounds, including nigakilactone H, did not show significant cytotoxic and NO production-inhibitory activities in vitro (Xu et al., 2016).

Inhibition of CYP450 Enzymes

Another research focused on quassinoids, including nigakilactone H, isolated from Picrasma quassioides leaves. These compounds were tested for their inhibitory activities against major CYP450 enzymes, which are crucial in drug metabolism. The study's findings may serve as a caution for the combined use of CYP2C19- and 3A4-catalyzed drugs with quassinoid-containing herbs (Liu et al., 2019).

New Quassinoids from Picrasma quassioides Bark

Research on new quassinoids, including nigakilactone H, from the bark of Picrasma quassioides identified five new compounds. Their structures were determined mainly through spectroscopic methods. This study contributes to the understanding of quassinoids' chemical diversity and potential applications (Yang & Yue, 2004).

properties

Product Name

Nigakilactone H

Molecular Formula

C22H32O8

Molecular Weight

424.5 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,13S,14R,15R,16S,17S)-13,14,16-trihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione

InChI

InChI=1S/C22H32O8/c1-10-7-12(28-5)17(25)19(2)11(10)8-13-20(3)16(19)15(24)18(29-6)21(4,26)22(20,27)9-14(23)30-13/h7,10-11,13,15-16,18,24,26-27H,8-9H2,1-6H3/t10-,11+,13-,15+,16-,18-,19+,20-,21-,22+/m1/s1

InChI Key

WTMHOKZZJFYIGE-FCESQLEQSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@]4(CC(=O)O3)O)(C)O)OC)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4(CC(=O)O3)O)(C)O)OC)O)C)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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